molecular formula C8H7N3O3 B1330813 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 66108-85-8

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1330813
CAS RN: 66108-85-8
M. Wt: 193.16 g/mol
InChI Key: PXNJJNDWAPIHSS-UHFFFAOYSA-N
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Description

The compound "1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials that are readily functionalized with different substituents, such as methyl, chloro, or nitro groups. For instance, the synthesis of 1,2-bis-[(5-nitro)-2-1H-benzimidazolyl]-1,2-ethanediol (L3) and its PdCl2 complex involves the coordination of ligands through nitrogen atoms or oxygen atoms of the OH group . Similarly, methylation of 5-nitro-benzimidazoles has been achieved using methyl iodide in the presence of potassium carbonate, yielding various methylated products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic techniques and quantum chemical calculations. For example, the structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate has been determined to be approximately planar, with the crystal structure stabilized by hydrogen bonds, forming sheets parallel to a specific plane . This information can provide insights into the molecular structure of "1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one," which may also exhibit planarity and hydrogen bonding patterns.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including nitration and methylation. The nitration of benzodiazepinones, for example, occurs at specific positions depending on the substituents present . The compound "1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one" may also undergo similar reactions, which could be used to further functionalize the molecule or to study its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. For instance, the presence of a methyl group can reduce solubility and acidity, while nitro groups can increase these properties . The thermal stability and melting points of these compounds are also of interest, as some derivatives exhibit high thermal stability and melting points, making them potential candidates for applications as energetic materials . The compound may share similar properties, which could be explored for potential applications.

Scientific Research Applications

Synthesis and Energetic Material Applications

  • Synthesis of Nitro and Nitramino Derivatives : A study by Šarlauskas, Stankevičiūtė, and Tamulienė (2022) describes the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives, including 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. These compounds are characterized by high thermal stability and potential applications as thermostable energetic materials with enhanced energetic characteristics compared to traditional explosives like TNT (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022).

Electrochemical and Spectral Studies

  • Electrochemical Generation of Nitro Radical Anion : An IR study conducted by Yancheva, Stoyanov, Anastassova, and Mavrova (2017) explored the electrochemical generation of a nitro radical anion using a hepatotoxic N,N'-disubstituted benzimidazole-2-thione derivative, demonstrating spectral and structural changes based on IR spectra and DFT calculations. This study provides insights into the behavior of nitro compounds in electrochemical environments (Yancheva et al., 2017).

Nitration Studies

  • Nitration of Benzodiazepinones : Research by Solomko, Chmilenko, Sharbatyan, Shtemenko, and Khimyuk (1978) explored the nitration of benzodiazepinones, contributing to the understanding of chemical reactions involving nitro derivatives like 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Solomko et al., 1978).

Chemical Transformations and Complexes

  • Synthesis and Transformations of Derivatives : El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis and some transformations of derivatives related to the structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, highlighting the chemical versatility and potential for various chemical applications (El’chaninov, Aleksandrov, & Stepanov, 2018).

Alkylation Studies

  • Alkylation and Aralkylation of Benzimidazoles : Research by Reddy and Rao (1969) focused on the methylation and benzylation of nitro benzimidazoles, providing insight into the reactivity and structural outcomes relevant to compounds like 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Reddy & Rao, 1969).

Structural Analysis

  • Hydrogen-Bonded Structures : The work of Portilla, Mata, Nogueras, Cobo, Low, and Glidewell (2007) provided structural insights into the hydrogen-bonded structures of derivatives of benzimidazoles, which is crucial for understanding the molecular interactions and stability of compounds like 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Portilla et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements are P280;P301+P312, suggesting the need for protective gloves and eye protection, and advising to call a poison center or doctor if the person feels unwell .

properties

IUPAC Name

3-methyl-6-nitro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-10-7-3-2-5(11(13)14)4-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJJNDWAPIHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345675
Record name 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

CAS RN

66108-85-8
Record name 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.717
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Gurjar - 2018 - search.proquest.com
Malignant diseases or in common terms Cancer is one of the major causes of death in the world. Cancer patients are treated using several advanced techniques including surgery, …
Number of citations: 1 search.proquest.com

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